molecular formula C19H14ClN5O B496549 6-chloro-11-ethoxy-8-methyl-13-phenyl-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile

6-chloro-11-ethoxy-8-methyl-13-phenyl-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile

Cat. No.: B496549
M. Wt: 363.8g/mol
InChI Key: DOSBHZIEEXAJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-7-ethoxy-5-methyl-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile is a complex heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido-pyrrolo-pyrimidine core, making it a subject of interest for researchers in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-ethoxy-5-methyl-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired heterocyclic ring system. For instance, a mixture of specific precursors can be stirred in ethanol at elevated temperatures to facilitate the formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-ethoxy-5-methyl-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

4-chloro-7-ethoxy-5-methyl-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-7-ethoxy-5-methyl-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique pyrido-pyrrolo-pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14ClN5O

Molecular Weight

363.8g/mol

IUPAC Name

6-chloro-11-ethoxy-8-methyl-13-phenyl-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile

InChI

InChI=1S/C19H14ClN5O/c1-3-26-19-12(9-21)13(11-7-5-4-6-8-11)14-15-16(17(20)23-10-22-15)25(2)18(14)24-19/h4-8,10H,3H2,1-2H3

InChI Key

DOSBHZIEEXAJGK-UHFFFAOYSA-N

SMILES

CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(N2C)C(=NC=N4)Cl

Canonical SMILES

CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(N2C)C(=NC=N4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.